molecular formula C15H14ClNO4S B2807621 N-[(4-chlorophenyl)sulfonyl]-N-(2-methylphenyl)glycine CAS No. 823827-17-4

N-[(4-chlorophenyl)sulfonyl]-N-(2-methylphenyl)glycine

Cat. No.: B2807621
CAS No.: 823827-17-4
M. Wt: 339.79
InChI Key: ZYODIQRMHJSTLJ-UHFFFAOYSA-N
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Description

N-[(4-chlorophenyl)sulfonyl]-N-(2-methylphenyl)glycine is an organic compound with the molecular formula C15H14ClNO4S It is characterized by the presence of a sulfonyl group attached to a chlorophenyl ring and a methylphenyl ring, along with a glycine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-chlorophenyl)sulfonyl]-N-(2-methylphenyl)glycine typically involves the reaction of 4-chlorobenzenesulfonyl chloride with 2-methylaniline in the presence of a base, followed by the addition of glycine. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the reaction is carried out at room temperature or slightly elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity of the compound .

Chemical Reactions Analysis

Types of Reactions

N-[(4-chlorophenyl)sulfonyl]-N-(2-methylphenyl)glycine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[(4-chlorophenyl)sulfonyl]-N-(2-methylphenyl)glycine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-[(4-chlorophenyl)sulfonyl]-N-(2-methylphenyl)glycine involves its interaction with specific molecular targets and pathways. The sulfonyl group can form strong interactions with enzymes or receptors, leading to inhibition or activation of biological processes. The chlorophenyl and methylphenyl groups contribute to the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(4-chlorophenyl)sulfonyl]-N-(2-methylphenyl)glycine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for research and development .

Properties

IUPAC Name

2-(N-(4-chlorophenyl)sulfonyl-2-methylanilino)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClNO4S/c1-11-4-2-3-5-14(11)17(10-15(18)19)22(20,21)13-8-6-12(16)7-9-13/h2-9H,10H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYODIQRMHJSTLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N(CC(=O)O)S(=O)(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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